molecular formula C17H17FN2O5S B7571666 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

カタログ番号 B7571666
分子量: 380.4 g/mol
InChIキー: ODBBCQUJWAHYJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. It acts as a selective antagonist of the P2X3 receptor, which is involved in the transmission of sensory signals from the airways to the brain. By blocking this receptor, AF-219 can reduce the sensitivity of the cough reflex and provide relief to patients suffering from chronic cough.

作用機序

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid works by blocking the P2X3 receptor, which is expressed in sensory neurons that innervate the airways. This receptor is activated by ATP released from damaged or inflamed tissues, leading to the transmission of sensory signals to the brain and the initiation of the cough reflex. By blocking this receptor, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid can reduce the sensitivity of the cough reflex and provide relief to patients with chronic cough.
Biochemical and physiological effects:
5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to selectively block the P2X3 receptor without affecting other P2X receptors or ion channels. This selectivity is important for minimizing potential side effects and maintaining normal respiratory function. 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has also been shown to have a long half-life and good oral bioavailability, which are important pharmacokinetic properties for a drug intended for chronic use.

実験室実験の利点と制限

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has several advantages for lab experiments, including its selectivity, potency, and well-characterized mechanism of action. However, its moderate yield and complex synthesis may limit its availability for some studies. In addition, its focus on a specific receptor may limit its applicability to broader research questions.

将来の方向性

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has potential for further development in the treatment of chronic cough and other sensory disorders. Future research could focus on optimizing its pharmacokinetic properties, exploring its effects on other sensory receptors and ion channels, and investigating its potential for combination therapy with other cough suppressants. In addition, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid could be studied in animal models of other sensory disorders, such as neuropathic pain or itch, to explore its broader therapeutic potential.

合成法

The synthesis of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid involves several steps, starting from commercially available starting materials. The key intermediate is 5-amino-2,4-dimethylbenzoic acid, which is converted to the final product through a series of reactions involving sulfonation, acetylation, and fluorination. The overall yield of the synthesis is around 20%, which is considered to be moderate.

科学的研究の応用

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In animal models, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to reduce cough frequency and intensity without affecting normal respiratory function. In human studies, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been found to be well-tolerated and effective in reducing cough frequency and severity in patients with refractory chronic cough.

特性

IUPAC Name

5-[(3-acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-9-6-10(2)16(8-13(9)17(22)23)26(24,25)20-12-4-5-14(18)15(7-12)19-11(3)21/h4-8,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBCQUJWAHYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)F)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。